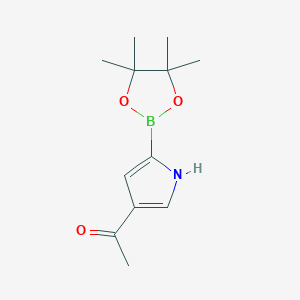
4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide
Vue d'ensemble
Description
4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with several deaths due to its potent and dangerous effects. However, AH-7921 has also shown potential in scientific research applications due to its unique mechanism of action and biochemical effects.
Mécanisme D'action
4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide acts as a mu-opioid receptor agonist, which means that it binds to and activates this receptor. This activation leads to a decrease in the release of neurotransmitters such as substance P, which are responsible for transmitting pain signals. This results in a decrease in pain perception and an increase in pain threshold.
Biochemical and Physiological Effects:
4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects in scientific studies. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its analgesic and euphoric effects. It has also been shown to have a longer duration of action than traditional opioids, making it a potential candidate for extended-release formulations.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide has several advantages for use in scientific research. It has a unique mechanism of action and may have less addictive potential than traditional opioids. It also has a longer duration of action, making it a potential candidate for extended-release formulations. However, 4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide is a potent and dangerous drug that has been associated with several deaths. Its use in scientific research should be carefully monitored and regulated to ensure safety.
Orientations Futures
There are several future directions for research on 4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide. One potential direction is the development of extended-release formulations for use in chronic pain management. Another potential direction is the study of 4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide's effects on other neurotransmitter systems, such as the glutamate system, which may play a role in pain perception. Additionally, further research is needed to fully understand the potential risks and benefits of 4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide for use in scientific research.
Applications De Recherche Scientifique
4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide has been studied for its potential use as a pain reliever in scientific research. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This receptor is also responsible for the addictive properties of opioids, making 4-butoxy-N-(2-hydroxyphenyl)-3-(propan-2-yl)benzene-1-sulfonamide a potential alternative to traditional opioids that may have less addictive potential.
Propriétés
IUPAC Name |
4-butoxy-N-(2-hydroxyphenyl)-3-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-4-5-12-24-19-11-10-15(13-16(19)14(2)3)25(22,23)20-17-8-6-7-9-18(17)21/h6-11,13-14,20-21H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDBNZYZNAMEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methyl-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3309640.png)
![1-(5-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea](/img/structure/B3309647.png)




![Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate](/img/structure/B3309678.png)
![3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3309683.png)


![2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3309701.png)

